molecular formula C23H16Cl2N2O5 B5193379 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide

5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide

Número de catálogo B5193379
Peso molecular: 471.3 g/mol
Clave InChI: PKRBHPDJSACHFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide, also known as TAK-700, is a novel and potent inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1). This enzyme is involved in the synthesis of androgens and estrogens, making it an attractive target for the treatment of hormone-dependent diseases, such as prostate cancer and breast cancer. In

Mecanismo De Acción

5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide works by inhibiting the enzyme CYP17A1, which is involved in the synthesis of androgens and estrogens. By blocking this enzyme, 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide reduces the production of testosterone and other androgens, which are essential for the growth and survival of prostate cancer cells. This results in a decrease in tumor size and an improvement in overall survival in patients with advanced prostate cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide have been extensively studied in preclinical and clinical studies. 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been shown to significantly reduce serum testosterone levels in animal models and in human clinical trials. This reduction in testosterone levels has been associated with a decrease in prostate cancer cell growth and an improvement in overall survival in patients with advanced prostate cancer. 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CYP17A1, making it an attractive target for the treatment of hormone-dependent diseases. 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials. However, there are also some limitations to the use of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide is not widely available, which may limit its use in certain research settings.

Direcciones Futuras

There are several future directions for the study of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide. One area of research is the potential use of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in combination with other therapies for the treatment of hormone-dependent diseases, such as prostate cancer. Another area of research is the development of new and more potent inhibitors of CYP17A1, which may have improved efficacy and safety profiles compared to 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide. Finally, further studies are needed to fully establish the long-term safety and efficacy of 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide in the treatment of hormone-dependent diseases.

Métodos De Síntesis

5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis method involves the reaction of 5-(3,4-dichlorophenyl)-2-furoic acid with 2-amino-5-methoxybenzoic acid in the presence of thionyl chloride, followed by the reaction with 2-furoyl chloride in the presence of triethylamine. The resulting compound is then treated with furfurylamine and sodium hydride to yield 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide.

Aplicaciones Científicas De Investigación

5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been extensively studied for its potential as a treatment for hormone-dependent diseases, particularly prostate cancer. In preclinical studies, 5-(3,4-dichlorophenyl)-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide has been shown to significantly reduce serum testosterone levels in animal models and in human clinical trials. This reduction in testosterone levels has been associated with a decrease in prostate cancer cell growth and an improvement in overall survival in patients with advanced prostate cancer.

Propiedades

IUPAC Name

5-(3,4-dichlorophenyl)-N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O5/c1-30-19-7-5-14(26-22(28)20-3-2-10-31-20)12-17(19)27-23(29)21-9-8-18(32-21)13-4-6-15(24)16(25)11-13/h2-12H,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRBHPDJSACHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.